molecular formula C7H5NO2 B6227158 1,2-benzoxazol-5-ol CAS No. 808755-45-5

1,2-benzoxazol-5-ol

Cat. No.: B6227158
CAS No.: 808755-45-5
M. Wt: 135.12 g/mol
InChI Key: SZLDGOXCELBEBV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzoxazol-5-ol can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. For example, the reaction of 2-aminophenol with salicylaldehyde in the presence of a base such as sodium hydroxide can yield this compound. Another method involves the cyclization of o-hydroxyaryl amides or o-hydroxyaryl nitriles under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Catalysts such as metal salts or acids are often employed to enhance the reaction rate and selectivity. The choice of solvent, temperature, and reaction time are critical parameters that are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzoxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of benzoxazole-5-one.

    Reduction: The compound can be reduced to form 1,2-benzoxazol-5-amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens, nitro groups, or sulfonic acids can be introduced under appropriate conditions.

Major Products Formed

    Oxidation: Benzoxazole-5-one

    Reduction: 1,2-Benzoxazol-5-amine

    Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.

Scientific Research Applications

1,2-Benzoxazol-5-ol has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of drugs with antibacterial, antifungal, anticancer, and anti-inflammatory properties.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Materials Science: It is employed in the synthesis of fluorescent dyes and polymers with specific optical properties.

    Organic Synthesis: this compound is a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The biological activity of 1,2-benzoxazol-5-ol is attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, in anticancer applications, this compound derivatives can inhibit the activity of enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

1,2-Benzoxazol-5-ol is structurally similar to other benzoxazole derivatives, such as:

    2-Benzoxazolol: Lacks the hydroxyl group at the fifth position.

    5-Methylbenzoxazole: Contains a methyl group instead of a hydroxyl group.

    5-Nitrobenzoxazole: Contains a nitro group at the fifth position.

Compared to these compounds, this compound is unique due to the presence of the hydroxyl group, which enhances its ability to form hydrogen bonds and increases its solubility in water. This structural feature contributes to its distinct biological activities and makes it a valuable compound in various research applications.

Properties

CAS No.

808755-45-5

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

1,2-benzoxazol-5-ol

InChI

InChI=1S/C7H5NO2/c9-6-1-2-7-5(3-6)4-8-10-7/h1-4,9H

InChI Key

SZLDGOXCELBEBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=NO2

Purity

95

Origin of Product

United States

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